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Abstract
RP5063, also known as brilaroxazine, is a novel, orally active, multimodal dopamine-serotonin

system stabilizer under development for the treatment of schizophrenia and other

neuropsychiatric and inflammatory disorders.[1][2] As a third-generation antipsychotic, it

exhibits a distinct pharmacological profile characterized by partial agonism at dopamine D₂, D₃,

and D₄ receptors, as well as serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors.[1][3] It also acts as an

antagonist at serotonin 5-HT₂₋, 5-HT₂₋, 5-HT₆, and 5-HT₇ receptors.[1] This multifaceted

mechanism of action suggests the potential for broad efficacy against the positive, negative,

and cognitive symptoms of schizophrenia, with a favorable safety and tolerability profile. This

technical guide provides a detailed summary of the chemical structure, physicochemical

properties, pharmacology, pharmacokinetics, and preclinical evidence supporting the clinical

development of RP5063.

Chemical Structure and Physicochemical Properties
RP5063, with the developmental code name brilaroxazine, is a new chemical entity. Its

chemical structure and properties are summarized in the tables below.

Table 1: Chemical Identity of RP5063
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Identifier Value

IUPAC Name
6-[4-[4-(2,3-Dichlorophenyl)piperazin-1-

yl]butoxy]-4H-1,4-benzoxazin-3-one

Other Names Brilaroxazine, Oxaripiprazole

CAS Number 1239729-06-6

Molecular Formula C₂₂H₂₅Cl₂N₃O₃

Molecular Weight 450.36 g/mol

Canonical SMILES
C1CN(CCN1CCCCOC2=CC3=C(C=C2)OCC(=

O)N3)C4=C(C(=CC=C4)Cl)Cl

Table 2: Physicochemical Properties of RP5063

Property Value

Solubility Information not publicly available in detail.

Protein Binding >99%

Bioavailability >80%

Pharmacology
RP5063 is a multimodal dopamine and serotonin receptor modulator. Its broad receptor binding

profile and functional activity are key to its potential therapeutic effects.

Receptor Binding Affinity
RP5063 demonstrates high affinity for a range of dopamine and serotonin receptors implicated

in the pathophysiology of schizophrenia. A summary of its binding affinities (Ki) is presented in

Table 3.

Table 3: Receptor Binding Affinity (Ki) of RP5063
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Receptor Binding Affinity (Ki, nM)

Dopamine D₂ ≤6

Dopamine D₃ ≤6

Dopamine D₄ ≤6

Serotonin 5-HT₁ₐ ≤6

Serotonin 5-HT₂ₐ ≤6

Serotonin 5-HT₂₋ ≤6

Serotonin 5-HT₇ ≤6

Serotonin 5-HT₆ ≤50

Serotonin Transporter (SERT) Moderate Affinity

Nicotinic Acetylcholine α₄β₂ Moderate Affinity

Functional Activity
RP5063 exhibits a mixed agonist-antagonist profile at key receptors, which is characteristic of

third-generation antipsychotics. This profile is thought to contribute to its stabilizing effect on

the dopamine and serotonin systems.

Table 4: Functional Activity of RP5063

Receptor Functional Activity

Dopamine D₂, D₃, D₄ Partial Agonist

Serotonin 5-HT₁ₐ Partial Agonist

Serotonin 5-HT₂ₐ Partial Agonist

Serotonin 5-HT₂₋ Antagonist

Serotonin 5-HT₆ Antagonist

Serotonin 5-HT₇ Antagonist
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Signaling Pathways
The functional activity of RP5063 at D₂ and 5-HT₂ₐ receptors modulates downstream signaling

pathways, including those involving cyclic adenosine monophosphate (cAMP). As a partial

agonist at D₂ receptors, which are Gαi-coupled, RP5063 is expected to modulate adenylyl

cyclase activity, leading to a stabilization of cAMP levels.
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Figure 1: Simplified signaling pathway of RP5063 at D₂ and 5-HT₂ₐ receptors.

Pharmacokinetics and Metabolism
RP5063 exhibits predictable pharmacokinetic properties that support a once-daily dosing

regimen.

Table 5: Pharmacokinetic Parameters of RP5063 in Humans

Parameter Value

Time to Maximum Concentration (Tmax) ~5 hours (single dose)

Elimination Half-life (t₁/₂) 55 hours

Metabolism
Primarily hepatic via CYP3A4 (64%) and

CYP2D6 (17%)

Excretion Primarily through feces
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Preclinical Efficacy
The antipsychotic potential of RP5063 has been evaluated in established animal models of

schizophrenia.

Apomorphine-Induced Climbing in Mice
This model assesses the D₂ receptor antagonist activity of a compound. Apomorphine, a

dopamine agonist, induces a characteristic climbing behavior in mice, which can be inhibited by

antipsychotics.

Experimental Protocol:

Animals: Male NMRI mice.

Procedure: Mice are placed in wire mesh cages. Following an acclimatization period, they

are administered the test compound (RP5063 or vehicle) intraperitoneally (i.p.). After a set

pretreatment time, apomorphine is administered subcutaneously (s.c.). The climbing

behavior, typically the time spent climbing, is then observed and quantified for a defined

period.

Results: In a study, RP5063 at doses of 1, 3, and 10 mg/kg (i.p.) significantly decreased

apomorphine-induced climbing compared to the vehicle control group.

Dizocilpine (MK-801)-Induced Hyperlocomotion in Rats
This model is used to evaluate the efficacy of antipsychotics against the positive symptoms of

schizophrenia. Dizocilpine, an NMDA receptor antagonist, induces hyperlocomotor activity in

rodents.

Experimental Protocol:

Animals: Male Wistar rats.

Procedure: Rats are habituated to an open-field arena equipped with photobeam detectors

to measure locomotor activity. They are then treated with the test compound (RP5063 or

vehicle) followed by dizocilpine. Locomotor activity (e.g., distance traveled, rearing) is

recorded for a specified duration.
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Results: RP5063 (3, 10, and 30 mg/kg, i.p.) demonstrated a reduction in both spontaneous

and dizocilpine-induced locomotor activity. It also reduced stereotypy at 10 and 30 mg/kg.

Prepulse Inhibition (PPI) of the Acoustic Startle
Response in Rats
PPI is a measure of sensorimotor gating, a process that is deficient in individuals with

schizophrenia. A weak auditory stimulus (prepulse) preceding a startling stimulus (pulse)

normally inhibits the startle response. This inhibition is disrupted by dopamine agonists like

apomorphine, and this disruption can be reversed by antipsychotic drugs.

Experimental Protocol:

Animals: Male Wistar rats.

Procedure: Rats are placed in a startle chamber. The session begins with an acclimatization

period with background white noise. This is followed by a series of trials, including pulse-

alone trials (a loud burst of white noise) and prepulse-pulse trials (a softer tone preceding the

loud burst). The startle response is measured by a transducer in the platform. The

percentage of PPI is calculated as the reduction in the startle response in the prepulse-pulse

trials compared to the pulse-alone trials.

Results: RP5063 dose-dependently reversed the apomorphine-induced deficit in PPI.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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